Nimustine

Catalog No.
S537240
CAS No.
42471-28-3
M.F
C9H13ClN6O2
M. Wt
272.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nimustine

CAS Number

42471-28-3

Product Name

Nimustine

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea

Molecular Formula

C9H13ClN6O2

Molecular Weight

272.69 g/mol

InChI

InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14)

InChI Key

VFEDRRNHLBGPNN-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O

solubility

soluble in DMSO, soluble in dilute HCl, soluble in water.

Synonyms

Nimustine Hydrochloride; pimustine hydrochloride; ACNU 50; Nidran; ACNU; N4amino2methyl5pyrimidinyl)methylN(2chloroethyl)Nnitrosourea

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O

The exact mass of the compound Nimustine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, soluble in dilute HCl, soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758675. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Nitrosourea Compounds. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Local Delivery of Nimustine Hydrochloride against Brain Tumors

Scientific Field: Neurosurgery, Oncology

Summary of Application: Nimustine Hydrochloride (ACNU) is used in a method called Convection-enhanced delivery (CED) to treat brain tumors. CED delivers agents directly into tumors and the surrounding parenchyma .

Methods of Application: ACNU distribution after CED in rodent brain was studied using mass spectrometry imaging. Clearance of 14C-labeled ACNU after CED in striatum was also studied .

Results: ACNU was robustly distributed in rodent brain similar to the distribution of the hydrophilic dye Evans blue after CED, and locally delivered ACNU was observed for over 24 hours at the delivery site . Local delivery of ACNU affects the tumor microenvironment and induces immune cell migration in tumor .

Nimustine in Glioblastoma Models with Acquired Temozolomide Resistance

Scientific Field: Neuro-Oncology

Summary of Application: Nimustine (ACNU) and Lomustine (CCNU) have been used as therapeutic agents against Glioblastoma (GBM) models with acquired resistance to Temozolomide (TMZ), a standard treatment for GBM .

Methods of Application: TMZ resistant clones of human GBM cell lines were established by the culture of each GBM cells under continuous TMZ treatment. The antitumor effects of TMZ, CCNU, or ACNU against these cells were analyzed in vitro and in vivo .

Results: Although growth arrest and apoptosis were triggered in all TMZ- R- cells after the .

Nimustine in Combination with Temozolomide for Glioblastoma Treatment

Summary of Application: Nimustine (ACNU) has been used in combination with Temozolomide (TMZ) for the treatment of Glioblastoma (GBM). This combination aims to enhance the therapeutic efficacy against GBM .

Methods of Application: The combined treatment involves administering TMZ and ACNU to patients with GBM. The dosage and administration schedule may vary depending on the specific treatment plan .

Results: The combined treatment of TMZ and ACNU has shown promising results in some cases, with improved survival rates and tumor regression. The effectiveness can vary among patients .

Nimustine is a synthetic compound classified as a nitrosourea and a pyrimidine analog, primarily utilized in oncology for its alkylating properties. Its full chemical name is 1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-3-(2-chloroethyl)-3-nitrosourea, with the molecular formula C₉H₁₃ClN₆O₂. Nimustine acts by damaging DNA, which leads to cell death, particularly in malignant cells, making it effective against various cancers, including glioblastoma and other forms of leukemia .

Nimustine's antitumor activity stems from its ability to damage DNA. Upon administration, Nimustine undergoes decomposition, releasing reactive intermediates like carbonium ions. These intermediates alkylate DNA bases, forming covalent bonds and causing crosslinks between DNA strands []. This disrupts DNA replication and cellular processes, ultimately leading to cell death in tumor cells [].

Nimustine is a potent chemotherapeutic agent with significant safety concerns:

  • Toxicity: Nimustine can cause severe bone marrow suppression, leading to anemia, neutropenia, and thrombocytopenia. Other side effects include nausea, vomiting, hair loss, and neurological problems.
  • Mutagenicity: Due to its DNA alkylating properties, Nimustine is considered a mutagen, potentially increasing the risk of cancer development in healthy cells.
  • Carcinogenicity: Similar to its mutagenic properties, Nimustine itself carries a risk of causing secondary cancers.
  • Handling Precautions: Nimustine requires careful handling due to its potential carcinogenicity and mutagenic effects. Proper personal protective equipment (PPE) is essential when handling the drug.
That contribute to its biological activity:

  • Alkylation of DNA: Nimustine binds to DNA, specifically targeting the major groove, where it alkylates the O6 position of guanine. This interaction disrupts the DNA structure and function, leading to cytotoxic effects .
  • Formation of Reactive Intermediates: Upon administration, nimustine can decompose into reactive intermediates that further engage in alkylation reactions with nucleophilic sites on DNA and proteins .
  • Thermodynamic Properties: The interaction between nimustine and DNA is characterized as an entropy-driven endothermic reaction, indicating that hydrophobic interactions play a significant role in its binding affinity .

Nimustine exhibits significant antitumor activity, primarily through its ability to induce DNA damage. The compound is known for:

  • Inhibiting tumor cell proliferation: Studies have shown that nimustine effectively inhibits the growth of glioma cell lines such as U-251MG and EA285 .
  • Inducing apoptosis: By causing DNA damage, nimustine triggers apoptotic pathways in cancer cells, leading to programmed cell death .
  • Resistance Mechanisms: Some cancer cells develop resistance to nimustine through the upregulation of DNA repair mechanisms, such as increased expression of O6-methylguanine-DNA methyltransferase (MGMT) .

The synthesis of nimustine involves several key steps:

  • Formation of Nitrosourea Derivatives: The initial step typically includes the reaction of chloroethylamine with nitrosourea derivatives under controlled conditions to form the active compound .
  • Purification and Crystallization: Following synthesis, nimustine is purified through crystallization techniques, often utilizing X-ray powder diffraction for structural confirmation .
  • Characterization: Solid-state NMR spectroscopy is employed to analyze the protonation states and confirm the structural integrity of the synthesized compound .

Nimustine is primarily applied in medical settings for:

  • Cancer Treatment: It is used as a cytostatic agent in chemotherapy regimens for treating gliomas and other malignancies due to its potent alkylating activity against cancer cells .
  • Research Studies: Nimustine serves as a model compound in studies investigating drug-DNA interactions and mechanisms of action for novel anticancer agents .

Interaction studies involving nimustine have revealed critical insights into its pharmacological profile:

  • Drug Interactions: Nimustine may increase the risk of methemoglobinemia when co-administered with certain drugs like benzocaine and bupivacaine .
  • Biomolecular Interactions: Research indicates that nimustine's binding to DNA is not only significant for understanding its mechanism but also essential for rational drug design aimed at improving therapeutic efficacy while minimizing side effects .

Nimustine shares structural and functional similarities with several other alkylating agents. Here are some notable compounds:

Compound NameStructure TypePrimary UseUnique Features
CarmustineNitrosoureaCancer treatmentLipophilic nature allows for blood-brain barrier penetration.
LomustineNitrosoureaCancer treatmentUsed primarily for brain tumors; similar mechanism of action.
TemozolomideAlkylating agentGlioblastoma treatmentOral bioavailability; prodrug converted to active form in vivo.
BusulfanAlkylating agentChronic myeloid leukemiaForms cross-links in DNA; used in conditioning regimens before stem cell transplant.

Nimustine's uniqueness lies in its specific binding mechanism within the major groove of DNA, which distinguishes it from other alkylating agents that may interact differently or target various sites within the DNA structure . This specificity contributes to its efficacy and potential side effects profile in cancer therapy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

272.0788514 g/mol

Monoisotopic Mass

272.0788514 g/mol

Heavy Atom Count

18

LogP

0.39 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0S726V972K

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nimustine Hydrochloride is the hydrochloride salt of nimustine, a nitrosourea with antineoplastic activity. Nimustine alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01A - Alkylating agents
L01AD - Nitrosoureas
L01AD06 - Nimustine

Pictograms

Acute Toxic

Acute Toxic

Other CAS

55661-38-6

Wikipedia

Nimustine

Dates

Last modified: 08-15-2023
1: Watanabe S, Sato S, Nagase S, Ohkuma S. Chemotherapeutic choice of ranimustine or nimustine on the basis of regional polyamine levels in rat brain. Methods Find Exp Clin Pharmacol. 2008 Mar;30(2):115-20. PubMed PMID: 18560626.
2: Batista LF, Roos WP, Christmann M, Menck CF, Kaina B. Differential sensitivity of malignant glioma cells to methylating and chloroethylating anticancer drugs: p53 determines the switch by regulating xpc, ddb2, and DNA double-strand breaks. Cancer Res. 2007 Dec 15;67(24):11886-95. PubMed PMID: 18089819.
3: Seya T, Tanaka N, Shinji S, Shinji E, Yokoi K, Horiba K, Kanazawa Y, Yamada T, Oaki Y, Tajiri T. Case of rectal malignant melanoma showing immunohistochemical variability in a tumor. J Nippon Med Sch. 2007 Oct;74(5):377-81. PubMed PMID: 17965534.
4: Hoshida Y, Moriyama M, Otsuka M, Kato N, Taniguchi H, Shiratori Y, Seki N, Omata M. Gene expressions associated with chemosensitivity in human hepatoma cells. Hepatogastroenterology. 2007 Mar;54(74):489-92. PubMed PMID: 17523305.
5: Ono A, Kanno H, Hayashi A, Nishimura S, Kyuma Y, Sato H, Ito S, Shimizu N, Chang CC, Gondo G, Yamamoto I, Sasaki T, Tanaka M. Collagen gel matrix assay as an in vitro chemosensitivity test for malignant astrocytic tumors. Int J Clin Oncol. 2007 Apr;12(2):125-30. Epub 2007 Apr 27. PubMed PMID: 17443280.
6: Iwadate Y, Sakaida T, Saegusa T, Hiwasa T, Takiguchi M, Fujimoto S, Yamaura A. Proteome-based identification of molecular markers predicting chemosensitivity to each category of anticancer agents in human gliomas. Int J Oncol. 2005 Apr;26(4):993-8. PubMed PMID: 15753994.
7: Fleischhack G, Jaehde U, Bode U. Pharmacokinetics following intraventricular administration of chemotherapy in patients with neoplastic meningitis. Clin Pharmacokinet. 2005;44(1):1-31. Review. PubMed PMID: 15634030.
8: Koike M, Fujita F, Komori K, Katoh F, Sugimoto T, Sakamoto Y, Matsuda M, Fujita M. Dependence of chemotherapy response on p53 mutation status in a panel of human cancer lines maintained in nude mice. Cancer Sci. 2004 Jun;95(6):541-6. PubMed PMID: 15182437.
9: Rapidis AD, Apostolidis C, Vilos G, Valsamis S. Primary malignant melanoma of the oral mucosa. J Oral Maxillofac Surg. 2003 Oct;61(10):1132-9. PubMed PMID: 14586846.
10: Kono K, Ueba T, Takahashi JA, Murai N, Hashimoto N, Myoumoto A, Itoh N, Fukumoto M. In vitro growth suppression of human glioma cells by a 16-mer oligopeptide: a potential new treatment modality for malignant glioma. J Neurooncol. 2003 Jun;63(2):163-71. Erratum in: J Neurooncol. 2003 Sep;64(3):283. PubMed PMID: 12825820.

Explore Compound Types